Schidigerasaponin F1
Description
Structure
2D Structure
Properties
CAS No. |
266998-42-9 |
|---|---|
Molecular Formula |
C44H72O18 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C44H72O18/c1-18-7-10-44(56-16-18)19(2)30-27(62-44)12-23-21-6-5-20-11-26(24(47)13-43(20,4)22(21)8-9-42(23,30)3)57-41-38(61-40-36(54)34(52)32(50)28(14-45)58-40)37(33(51)29(15-46)59-41)60-39-35(53)31(49)25(48)17-55-39/h18-41,45-54H,5-17H2,1-4H3/t18?,19-,20+,21+,22-,23-,24-,25+,26+,27-,28+,29+,30-,31-,32+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42-,43-,44+/m0/s1 |
InChI Key |
CZBXLGUXHJJJMB-TWHNOHTISA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)O[C@]19CCC(CO9)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Isolation and Purification Methodologies in Saponin Research
Extraction Techniques from Plant Biomass
The initial stage in obtaining Schidigerasaponin F1 involves the extraction of saponins (B1172615) from the plant biomass of Yucca schidigera. A common method for isolating crude saponins employs 70% ethanol (B145695) as the extraction solvent okstate.edu. For subsequent analytical procedures, such as High-Performance Liquid Chromatography (HPLC), plant extracts are often dissolved in solvents like 40% aqueous acetonitrile (B52724) josai.ac.jp. In some advanced analytical contexts, such as Nuclear Magnetic Resonance (NMR) measurements, samples may be dissolved in pyridine-d5 (B57733) josai.ac.jp.
Chromatographic Separation Approaches
Chromatographic methods are indispensable for separating and purifying individual saponins from the complex mixtures found in Yucca schidigera extracts.
Multi-phase liquid chromatography (MPLC), frequently coupled with mass spectrometry (MS), has proven to be a valuable technique for the comprehensive characterization of spirostanol (B12661974) saponins present in Yucca schidigera researchgate.netnih.govmdpi.comresearchgate.net. This approach significantly enhances chromatographic peak capacity, facilitating a more detailed analysis of intricate saponin (B1150181) profiles researchgate.netnih.gov. A common strategy involves integrating MPLC by using silica (B1680970) gel column chromatography as an initial separation step, followed by analysis on a reversed-phase column, such as a T3 column, and subsequent detection by MS researchgate.netnih.govmdpi.com. This multi-phase methodology offers an orthogonal separation mechanism, thereby improving the resolution and identification of individual saponins when compared to direct LC-MS analysis researchgate.netnih.govmdpi.com.
High-performance liquid chromatography (HPLC) is a fundamental technique for both the analysis and purification of saponins, particularly those lacking chromophores, often requiring detection methods like Evaporative Light Scattering Detector (ELSD) josai.ac.jpmdpi.com. Reversed-phase HPLC (RP-HPLC) is widely employed, typically utilizing C18 or T3 stationary phases nih.govebi.ac.ukjosai.ac.jpmdpi.com. Standard mobile phases consist of a gradient mixture of aqueous formic acid and acetonitrile containing formic acid josai.ac.jpmdpi.com. HPLC coupled with mass spectrometry (LC-MS) is extensively used for the identification and characterization of saponins, with this compound frequently utilized as an authentic reference standard in these analyses nih.govebi.ac.ukjosai.ac.jpmdpi.com.
Table 1: HPLC Conditions for Saponin Analysis
| Parameter | Specification |
| Column | COSMOSIL(R) 2.5C18-MS-Ⅱ (100 × 3.0 mm i.d.) |
| Sample Injection Volume | 10 μL |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% formic acid in water (v/v) |
| Mobile Phase B | Acetonitrile containing 0.1% formic acid (v/v) |
| Gradient Program | 40–70% solvent B over 14 min |
| Detector (ELSD) | |
| Evaporative Temp. | 70 °C |
| Nebulizer Temp. | 50 °C |
| Gas Flow | 1.6 L/min |
Silica gel column chromatography serves as a foundational technique for the initial separation and purification of saponins from plant extracts researchgate.netnih.govmdpi.comhawach.com. Its utility stems from its high surface area and adsorption properties, making it an effective medium for separating complex mixtures hawach.com. In the study of Yucca schidigera saponins, silica gel column chromatography is commonly employed as a preliminary step to fractionate the crude extract prior to more advanced methods like MPLC or HPLC researchgate.netnih.govmdpi.com. This pre-separation process helps to enrich target compounds and can enhance the detectability of certain chromatographic peaks, thereby increasing the efficacy of subsequent analyses researchgate.netnih.gov. Silica gel is a porous, granular form of silicon dioxide (SiO2) characterized by a slightly acidic nature and is available in various particle sizes and pore diameters suitable for diverse separation requirements hawach.com.
Advanced Purification Strategies for High Purity Isolation
Achieving high purity for specific saponins such as this compound typically necessitates the integration of multiple chromatographic techniques, capitalizing on their complementary separation mechanisms. The combination of silica gel column chromatography with reversed-phase HPLC, further analyzed by mass spectrometry (MPLC-MS), represents a sophisticated strategy for comprehensive chemical profiling and targeted isolation researchgate.netnih.govmdpi.com. This multi-phase approach augments separation efficiency and resolution, facilitating the identification and isolation of individual saponins from complex mixtures researchgate.netnih.gov. While not always specifically detailed for this compound, other advanced saponin purification strategies include techniques such as polyvinylpyrrolidone (B124986) (PVPP) adsorption, diafiltration, and the sequential use of polar reversed-phase (RP) chromatography followed by hydrophilic interaction chromatography (HILIC) to attain high purity frontiersin.org.
Identified Saponins from Yucca Schidigera
Spectroscopic Techniques for Aglycone and Glycone Moiety Analysis
The structural framework of this compound, comprising its steroid aglycone and attached sugar units (glycone), was meticulously analyzed through various spectroscopic methods. These techniques provide complementary data essential for confirming molecular connectivity and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D NMR, HSQC, HMBC, COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. A combination of 1D and 2D NMR experiments provides detailed information about the molecule's connectivity and the environment of its atoms emerypharma.comresearchgate.netweebly.comnih.gov.
1D NMR (¹H and ¹³C NMR): The ¹H NMR spectrum offers insights into the types and number of protons, revealing signals for methyl groups, methylene (B1212753) protons, methine protons, and characteristic anomeric protons of the sugar residues. The ¹³C NMR spectrum provides information on the carbon skeleton, identifying quaternary carbons, carbons bearing hydroxyl groups, and spiro carbons within the steroid structure repositorioinstitucional.mx.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This technique establishes ¹H-¹H scalar couplings, enabling the tracing of proton connectivity networks within the aglycone and glycone moieties, thereby mapping spin systems emerypharma.comresearchgate.netnih.govnih.gov.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate protons directly attached to carbon atoms, facilitating the assignment of ¹H and ¹³C signals and confirming the direct carbon-proton attachments emerypharma.comresearchgate.netweebly.comnih.gov.
Mass Spectrometry (MS) Applications (e.g., ESI-MS, ESI-Q-Exactive-Orbitrap MS, MS/MS, MALDI-TOF MS)
Mass spectrometry (MS) provides essential data on the molecular weight and fragmentation patterns, complementing NMR findings uga.educreative-proteomics.comnih.govutoronto.canih.gov.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is commonly used to determine the molecular weight of this compound, typically yielding protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions uga.educreative-proteomics.comnih.gov.
High-Resolution Mass Spectrometry (e.g., ESI-Q-Exactive-Orbitrap MS): Techniques like ESI-Q-Exactive-Orbitrap MS provide accurate mass measurements, enabling the determination of the precise elemental composition (molecular formula) of this compound uga.eduresearchgate.net.
Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves fragmenting precursor ions to identify characteristic losses of sugar units (e.g., hexose, deoxyhexose) and to generate fragments that help elucidate the structure of both the glycone and the aglycone researchgate.netuga.edunih.govnih.govresearchgate.net.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another valuable technique for molecular weight determination, particularly for larger molecules, and can provide complementary fragmentation data uga.educreative-proteomics.comnih.govutoronto.ca.
Stereochemical Analysis of the Spirostan (B1235563) Backbone
The precise three-dimensional arrangement of atoms within the spirostan backbone of this compound is critical for its biological activity and classification. This stereochemical analysis involves determining the configuration at key chiral centers and ring junctions.
Determination of C-22 Configuration
The stereochemistry at the C-22 position, a spiro carbon within the spiroketal moiety, is a defining feature of spirostanol (B12661974) saponins. This configuration is typically established through:
NMR Spectroscopy: Analysis of ¹H NMR chemical shifts and coupling constants of protons in proximity to C-22, such as H-21 and H-23, provides clues. Crucially, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal spatial proximity between protons, offering direct evidence for the configuration at C-22 nih.govuga.eduresearchgate.net.
Assessment of C-25 R/S Isomerism
The stereochemistry at the C-25 position, which is substituted with two methyl groups (C-26 and C-27), is determined by examining the chemical shifts of these methyl protons in ¹H NMR spectra and the corresponding carbons in ¹³C NMR spectra emerypharma.commdpi.comuga.educreative-proteomics.comresearchgate.netacs.orgdokumen.pub. Comparative analysis with known compounds of established C-25 configuration is also a common strategy mdpi.comdokumen.pub.
Ring Fusion Configuration (e.g., A/B ring fusion)
NMR Spectroscopy (NOESY): NOESY experiments are essential for establishing the relative stereochemistry across ring junctions by identifying through-space correlations between protons on adjacent rings, such as between protons on ring A and ring B, indicating cis or trans fusion nih.govuga.eduresearchgate.net. Comparison of spectral data with known steroid structures of defined A/B ring configurations also aids in this determination uga.eduresearchgate.netdokumen.pub.
Compound List:
this compound
Glycosidic Linkage Determination and Sugar Sequence Analysis
Determining the precise arrangement and connections of the sugar units within this compound is vital for understanding its properties. This involves identifying the individual sugar moieties and pinpointing the exact positions of the glycosidic bonds.
Acid hydrolysis of this compound has revealed the presence of specific monosaccharide units. Research indicates that this compound is composed of d-galactose , d-glucose , and d-xylose mdpi.com. These sugars are attached to the aglycone and to each other, forming a complex carbohydrate chain. The identification of these sugars is typically performed after the saponin (B1150181) has been hydrolyzed, breaking the glycosidic bonds and releasing the individual sugar components, which are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) mdpi.comebi.ac.uk.
The precise locations and configurations of the glycosidic linkages are determined using advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), HSQC-Total Correlation Spectroscopy (HSQC-TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy mdpi.com. These methods allow researchers to map the connections between the anomeric carbon of one sugar and the specific hydroxyl group of another sugar or the aglycone.
For this compound, studies have indicated that the sugar chain is attached to the aglycone at the C-3 position mdpi.comnih.govmdpi.comresearchgate.net. Specifically, the linkage pattern identified is a trisaccharide chain where:
β-d-galactopyranose is linked to the C-3 position of the aglycone.
β-d-glucopyranose is attached to the C-2' position of the galactose.
β-d-xylopyranose is linked to the C-3' position of the glucose.
This specific sequence is described as 3-O-β-d-xylopyranosyl(1→3)-[β-d-glucopyranosyl(1→2)]-β-d-galactopyranoside mdpi.com. The determination of these linkages relies on observing long-range correlations in HMBC spectra, for instance, between the anomeric proton (H-1') of galactose and the C-3 of the aglycone, H-1'' of glucose and C-2' of galactose, and H-1''' of xylose and C-3' of glucose mdpi.com.
Table 1: Identified Sugar Moieties in this compound
| Sugar Moiety | Configuration | Linkage Position (Example) |
| d-galactose | β-D- | Linked to C-3 of aglycone |
| d-glucose | β-D- | Linked to C-2' of galactose |
| d-xylose | β-D- | Linked to C-3' of glucose |
Table 2: Glycosidic Linkage Pattern in this compound
| Sugar Unit 1 | Linkage to Sugar Unit 2 / Aglycone | Linkage Position |
| β-d-galactopyranose | Aglycone | C-3 |
| β-d-glucopyranose | β-d-galactopyranose | 1→2 |
| β-d-xylopyranose | β-d-glucopyranose | 1→3 |
Compound Names Mentioned:
this compound
Schidigera-saponin F1
Biosynthetic Pathways and Precursors of Schidigerasaponin F1
Elucidation of Spirostan (B1235563) Aglycone Biosynthesis
The aglycone, or non-sugar portion, of Schidigerasaponin F1 is a steroidal sapogenin with a characteristic spirostan skeleton. Its biosynthesis originates from fundamental building blocks common to all isoprenoids. scribd.com
The journey to the steroidal backbone begins with the synthesis of the five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.com These precursors are generated through two primary pathways in plants: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. mdpi.commdpi.com The MVA pathway is considered the major contributor to the production of steroidal backbones. nih.gov
These C5 units are sequentially condensed to form the C30 linear precursor, squalene (B77637). nih.gov Squalene undergoes epoxidation by the enzyme squalene epoxidase to form 2,3-oxidosqualene (B107256), a critical branch point in the biosynthesis of triterpenoids and steroids. dokumen.pubvdoc.pubnih.gov
The cyclization of the linear 2,3-oxidosqualene marks the first major diversification step, dictating the foundational structure of the resulting molecule. nih.gov
Cyclases: In the biosynthesis of steroidal saponins (B1172615), oxidosqualene cyclases (OSCs), specifically cycloartenol (B190886) synthase (CAS), catalyze the cyclization of 2,3-oxidosqualene into cycloartenol. mdpi.comnih.gov Cycloartenol is the dedicated precursor for the synthesis of phytosterols (B1254722) in plants. nih.gov Through a series of subsequent enzymatic modifications, cycloartenol is converted into cholesterol, which serves as the direct precursor for the vast majority of steroidal saponins and steroidal glycoalkaloids. mdpi.comnih.gov
P450 Monooxygenases: Following the formation of the cholesterol backbone, a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs) plays a pivotal role in the structural diversification and functionalization of the molecule. nih.govnih.gov These enzymes are responsible for a series of crucial oxygenation, hydroxylation, and oxidation reactions at various positions on the steroid nucleus and side chain. mdpi.commdpi.comresearchgate.net This oxidative tailoring is essential for forming the characteristic spiroketal moiety of the spirostan aglycone. researchgate.net Specifically, CYPs catalyze the hydroxylation at positions C-16, C-22, and C-26 of the cholesterol side chain, which ultimately leads to the formation of the fused O-heterocyclic F-ring that defines the spirostan structure. mdpi.comresearchgate.net
| Stage | Key Precursor(s) | Key Enzyme(s) | Product |
|---|---|---|---|
| Isoprenoid Unit Synthesis | Acetyl-CoA | MVA & MEP Pathway Enzymes | IPP & DMAPP |
| Squalene Synthesis | IPP, DMAPP | Squalene Synthase (SQS) | Squalene |
| Epoxidation | Squalene | Squalene Epoxidase (SQLE) | 2,3-Oxidosqualene |
| Cyclization | 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | Cycloartenol |
| Sterol Formation | Cycloartenol | Multiple Enzymes | Cholesterol |
| Aglycone Formation | Cholesterol | Cytochrome P450s (CYPs) | Spirostan Sapogenin |
Glycosylation Mechanisms and Sugar Chain Assembly
The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the sapogenin core. This glycosylation process is critical, as the nature and linkage of the sugar chains significantly influence the biological activity and physical properties of the saponin (B1150181). nih.gov
The enzymatic attachment of sugars is catalyzed by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). mdpi.comnih.gov These enzymes facilitate the transfer of a sugar residue from an activated nucleotide sugar donor, such as UDP-glucose or UDP-xylose, to a specific hydroxyl group on the aglycone or the growing sugar chain. mdpi.com The plant kingdom contains numerous genes encoding UGTs, each exhibiting specificity for both the sugar donor and the acceptor molecule, which allows for the precise assembly of complex oligosaccharide chains. researchgate.net While the specific UGTs involved in the biosynthesis of this compound have not been fully characterized, research in related species has identified many UGTs responsible for saponin synthesis. mdpi.com
The assembly of the oligosaccharide chain is a highly ordered and stereospecific process. scribd.com Each UGT acts at a specific point in the pathway, adding a particular sugar with a precise anomeric configuration (α or β linkage) to a designated position. For instance, the initial glycosylation of the aglycone often occurs at the C-3 hydroxyl group. dokumen.pub Subsequent sugars are then added sequentially to either the aglycone itself or to the previously attached sugar residues. This stepwise elongation, catalyzed by a suite of distinct UGTs, results in the final, complex sugar chain structure of this compound. The accumulation of incompletely glycosylated intermediates can be toxic to the plant, highlighting the importance of this complete and orderly assembly. nih.gov
| Component | Description | Example |
|---|---|---|
| Aglycone Core | The non-sugar, steroidal backbone. | Sarsasapogenin (an aglycone of Yucca saponins) |
| Sugar Donors | Activated nucleotide sugars providing the monosaccharide units. | UDP-D-xylose, UDP-L-arabinose |
| Enzymes | Catalyze the transfer of sugar moieties to the acceptor molecule. | UDP-dependent Glycosyltransferases (UGTs) |
| Process | Sequential and stereospecific addition of sugars to form an oligosaccharide chain. | Attachment of xylose followed by arabinose |
Investigation of Regulatory Genes in Saponin Production
The biosynthesis of steroidal saponins is a tightly regulated process, influenced by developmental cues and environmental stimuli. nih.gov However, in-depth studies on the specific regulatory mechanisms remain relatively limited. mdpi.com Research suggests that transcription factors play a crucial role in controlling the expression of the biosynthetic genes, including those for OSCs, CYPs, and UGTs. mdpi.com
The production of steroidal saponins can be induced by various elicitors. mdpi.com For example, the signaling molecule methyl jasmonate (MeJA) has been shown to induce the synthesis of these compounds. mdpi.com Other factors, such as ethylene (B1197577) and abiotic stresses like high salinity, can also enhance the production of steroidal saponins. mdpi.com Understanding these regulatory networks is essential for potentially engineering the production of valuable saponins like this compound in heterologous systems or for enhancing their yield in their native plant sources. researchgate.net
Biological Activities and Mechanistic Investigations of Schidigerasaponin F1 Preclinical Focus
Antioxidant System Modulation
While saponins (B1172615) are broadly recognized for their potential health benefits, specific preclinical data detailing the antioxidant system modulation by Schidigerasaponin F1 is not extensively documented in the reviewed literature. General mechanisms of antioxidant action in plant-derived compounds involve direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems.
In Vitro Antioxidant Activity Assessments
Specific quantitative data from in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, or FRAP (Ferric Reducing Antioxidant Power) assays for this compound were not found in the searched literature. These assays are standard methods for evaluating the capacity of compounds to neutralize free radicals or reduce metal ions, thereby indicating their antioxidant potential abcam.comcosmobiousa.comjmp.irbioquochem.comsigmaaldrich.comdojindo.comcellbiolabs.comnih.govnih.govbionaturajournal.com.
Cellular Mechanisms of Antioxidant Action
Detailed studies elucidating the specific cellular mechanisms through which this compound might exert antioxidant effects were not identified in the available research. Generally, compounds with antioxidant properties can influence cellular defense by upregulating endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or by directly scavenging intracellular ROS mdpi.commdpi.comscielo.brbiomedpharmajournal.orgscholasticahq.com. However, specific investigations into these pathways for this compound are lacking in the reviewed literature.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are crucial for understanding how the chemical architecture of a compound correlates with its biological effects. For saponins, SAR investigations typically focus on the aglycone, the sugar moieties, and their stereochemistry. While direct SAR studies specifically linking these features to the antioxidant activity of this compound are limited, general principles derived from studies on Yucca saponins and other saponins provide insights.
Role of Sugar Moieties and Chain Lengths in Bioactivity Modulation
The sugar chains (glycones) attached to the aglycone are essential for the biological activity of saponins, as the aglycone alone is often inactive mdpi.comnih.gov. This compound possesses a complex glycosylation pattern, with multiple sugar units attached to its steroidal aglycone researchgate.netscribd.commdpi.comnih.govontosight.ai. Studies on Yucca saponins indicate that the length of the sugar chain can modulate bioactivity; for example, chains longer than five sugar units were associated with a hormesis profile, while shorter chains promoted growth enhancement mdpi.com. The specific sugar chain of this compound is designated as S3B researchgate.netscribd.commdpi.comnih.gov, and its detailed composition includes glucose, xylose, and galactose units ontosight.ai. The diversity in sugar composition and linkage within these chains can significantly impact the saponin's interaction with biological targets and, consequently, its activity.
Influence of Stereochemistry on Biological Activity
Stereochemistry is a critical determinant of a molecule's biological activity, as it dictates its three-dimensional shape and its ability to interact with specific biological targets. This compound has been identified as existing as a mixture of stereoisomers at the C-25 position, denoted as (25RS)-Schidigera saponin (B1150181) F1 scribd.comresearchgate.net. This stereochemical variation can influence how the molecule binds to cellular receptors or enzymes. Moreover, the stereochemical configuration of the aglycone, particularly the fusion of the A and B rings and the configuration at C-22, is fundamental to the structural integrity and bioactivity of Yucca saponins researchgate.netmdpi.comnih.gov. The abundance of the H-5β form in Y. schidigera saponins highlights the importance of specific stereochemical arrangements within the steroid nucleus researchgate.netmdpi.comnih.gov.
Chemical Modifications and Semi Synthesis Research
Derivatization for Enhanced Analytical or Biological Utility
Derivatization of Schidigerasaponin F1 aims to improve its analytical detectability or to enhance its inherent biological activities. While specific studies detailing derivatization of this compound for analytical purposes are not extensively detailed in the provided search results, the general importance of structure-activity relationships (SAR) for saponins (B1172615) is highlighted. Modifications to the sugar moieties or the aglycone structure can significantly alter biological effects, including antifungal and cytotoxic activities mdpi.comnih.gov. For instance, research on related saponins indicates that modifications can impact their interaction with biological targets, suggesting potential for optimizing this compound for specific bioassays or therapeutic applications. The complex structure of this compound, featuring a spirostan (B1235563) backbone with multiple sugar attachments, offers numerous sites for chemical modification, potentially leading to derivatives with improved solubility, stability, or targeted biological efficacy ontosight.ai.
Semi-synthetic Approaches for Novel this compound Analogues
Semi-synthesis offers a pathway to create novel analogues of this compound, building upon its natural structure to explore new chemical spaces and biological activities. While direct semi-synthetic routes starting from this compound are not explicitly detailed in the provided literature, the broader field of saponin (B1150181) chemistry involves such approaches. For example, related studies on other saponins have explored modifications at various positions, such as the C-28 position, to synthesize derivatives with altered hemolytic and cytotoxic activities science.gov. The isolation and structural elucidation of various spirostanol (B12661974) saponins from Yucca schidigera, including this compound itself, provide a foundation for such synthetic efforts acs.orgmdpi.com. These studies identify specific aglycones and glycosyl units, which can serve as starting points or targets for semi-synthetic modifications aimed at generating novel compounds with tailored properties. The availability of detailed structural information for this compound and its related compounds is essential for designing effective semi-synthetic strategies ontosight.aimdpi.com.
Advanced Analytical Methodologies and Quality Control in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the most prevalent and powerful technique for the analysis of saponins (B1172615) from Yucca species. researchgate.netmdpi.com Its high sensitivity and selectivity are indispensable for both the qualitative and quantitative assessment of Schidigerasaponin F1 in intricate biological and botanical matrices. researchgate.netresearchgate.net
High-resolution mass spectrometry (HRMS), particularly instruments like the ESI-Q-Exactive-Orbitrap MS, is instrumental in the definitive identification of this compound. mdpi.comnih.gov This technology provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with similar nominal masses.
In comprehensive studies of Yucca schidigera extracts, HRMS operating in positive ion mode has been successfully employed to identify a vast array of spirostanol (B12661974) saponins, including this compound. mdpi.comnih.gov The identification process relies on comparing the precise mass-to-charge ratio (m/z) of the detected ion with theoretical values and analyzing its fragmentation patterns (MS/MS). mdpi.comresearchgate.net The fragmentation of the saponin (B1150181) molecule provides structural information regarding the aglycone core and the sequence of sugar moieties in the glycosidic chain. mdpi.com This detailed structural elucidation is critical, as demonstrated in studies that have identified over 100 different spirostanol saponins within a single extract. mdpi.comnih.gov The use of multi-phase liquid chromatography (MPLC) prior to LC-MS analysis can further enhance the separation and enrichment of trace saponins, improving the quality of identification. mdpi.comnih.gov
Table 1: HRMS Parameters for Saponin Identification
| Parameter | Setting/Value | Reference |
|---|---|---|
| Mass Spectrometer | ESI-Q-Exactive-Orbitrap MS | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Capillary Voltage | 3.2 kV | nih.gov |
| Capillary Temperature | 350 °C | nih.gov |
| MS Resolution | 70,000 | researchgate.net |
| MS/MS Resolution | 17,500 | researchgate.net |
For quality control and research purposes, the precise quantification of this compound is essential. LC-MS/MS is the preferred method for this task due to its ability to selectively monitor specific parent-daughter ion transitions, which minimizes interference from other components in the matrix. nih.govnih.gov This approach offers high sensitivity and accuracy for determining the concentration of saponins in complex samples like plant extracts. nih.gov
Research has demonstrated the use of HPLC combined with mass spectrometry to determine the content of individual saponins, including this compound, in various batches of Yucca extract. josai.ac.jp This is crucial as the concentration of bioactive compounds can vary significantly between production lots, affecting the extract's properties. josai.ac.jpnih.gov The development of validated LC-MS methods ensures that measurements are reliable and reproducible, which is a fundamental requirement for the quality control of commercial Yucca products. nih.gov
Table 2: Reported Content of this compound in Different Yucca Extract Samples
| Sample ID | This compound Content (mg/g) | Reference |
|---|---|---|
| J4132 | 0.1 | josai.ac.jp |
| J4133 | 0.1 | josai.ac.jp |
| J4134 | 0.1 | josai.ac.jp |
| J4135 | 0.1 | josai.ac.jp |
| J4136 | 0.1 | josai.ac.jp |
| J4137 | 0.1 | josai.ac.jp |
Note: The data indicates consistent but low levels of this compound in the specific batches tested in this study.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of saponins like this compound. mdpi.com While MS provides information on mass and fragmentation, NMR offers a complete picture of the molecular structure, including the stereochemistry of the aglycone and the nature and linkage of the sugar units. mdpi.comnih.gov
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to assign all proton and carbon signals in the molecule. mdpi.comresearchgate.net The structural confirmation of this compound has been achieved by comparing its ¹H- and ¹³C-NMR spectral data with published values, confirming the identity of its 25(R/S)-5β-spirostan-3β,12β-diol aglycone and its specific glycosidic chain. mdpi.com NMR is also pivotal in identifying and characterizing novel saponins isolated from Yucca extracts. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Related Sapogenins and Derivatives
While LC-MS is ideal for analyzing intact saponins, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of the non-polar aglycone portion, known as the sapogenin. colab.ws This method requires a hydrolysis step to cleave the sugar chains from the saponin, liberating the sapogenin. colab.ws
Metabolomics Approaches for Comprehensive Chemical Profiling of Yucca Extracts
Metabolomics provides a holistic view of the chemical composition of a biological sample, making it a powerful tool for the quality control and characterization of complex natural products like Yucca extracts. mdpi.comnih.gov Both LC-MS and NMR-based metabolomics strategies are employed to generate a comprehensive chemical fingerprint. josai.ac.jpnih.gov
LC-MS-based metabolomics, particularly using high-resolution instruments, allows for the tentative identification of a wide range of metabolites in an extract, including various saponins, phenolics, and flavonoids. nih.govnih.gov This untargeted or semi-targeted approach is crucial for understanding the chemical diversity of Yucca species and for identifying marker compounds that correlate with biological activity. mdpi.comnih.gov
Preclinical Efficacy Studies Excluding Human Clinical Trials
In Vitro Efficacy Assessments in Relevant Biological Models
Development and Application of Advanced Cell Culture Systems (e.g., 3D models)
There is no evidence in the reviewed scientific literature of Schidigerasaponin F1 being tested in advanced cell culture systems, such as 3D organoids or spheroids.
In Vivo Efficacy Evaluations in Animal Models
Establishment of Relevant Disease Models for Efficacy Testing
No studies were found that have established or utilized specific animal disease models to test the efficacy of purified this compound.
Assessment of Compound Efficacy in Systemic Animal Systems
The scientific literature lacks reports on the assessment of this compound's efficacy in systemic animal systems. While studies on Yucca schidigera extracts in animal feed have explored effects on gut health and nutrient absorption in livestock and aquatic animals, these findings cannot be directly and solely attributed to this compound.
Investigation of Immunomodulatory Effects in Animal Models
There are no specific investigations into the immunomodulatory effects of isolated this compound in animal models. The general immunomodulatory potential of Yucca schidigera saponin (B1150181) extracts has been suggested, but the precise role of this compound in these activities remains unknown.
Future Research Directions and Translational Perspectives
Identification of Novel Biological Targets and Signaling Networks for Schidigerasaponin F1
A primary objective for future research is the precise identification of the molecular targets and signaling pathways modulated by this compound. Saponins (B1172615), as a class, are known to exert a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov The membranolytic properties of saponins are a key aspect of their bioactivity, suggesting that the primary interaction may be with cell membranes. nih.gov However, the specific proteins, lipids, or other membrane components that this compound interacts with remain to be discovered.
Future investigations should aim to move beyond generalized activity screenings to pinpoint direct molecular binding partners. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational molecular docking could reveal specific receptor proteins, enzymes, or ion channels that this compound modulates. Elucidating these targets will subsequently allow for a detailed exploration of the downstream signaling networks. For instance, if a specific cell surface receptor is identified as a target, subsequent research could investigate the activation or inhibition of associated kinase cascades, transcription factors, and target gene expression that underpin the compound's observed bioactivities, such as its cytotoxic or antifungal effects. nih.gov
Development of Advanced Delivery Systems for Research Applications
The inherent physicochemical properties of saponins, such as their amphiphilicity, present both opportunities and challenges for experimental research. nih.gov While this amphiphilic nature drives their surface activity and self-assembly, it can also affect their bioavailability and solubility in experimental systems. nih.govnih.gov To facilitate more controlled and targeted in vitro and in vivo studies, the development of advanced delivery systems for this compound is a critical research direction.
Leveraging the natural surfactant properties of saponins, researchers can design novel nanocarriers. nih.govresearchgate.net Methodologies for creating saponin-based nanoparticles (NPs), micelles, liposomes, and nanoemulsions are becoming increasingly sophisticated. researchgate.netresearchgate.net These delivery systems could encapsulate this compound, potentially enhancing its stability, solubility, and ability to be targeted to specific cells or tissues in research models. researchgate.net For example, formulating this compound into lipid-based nanoparticles could improve its delivery in cell culture studies and allow for more precise investigations of its dose-dependent effects on specific biological pathways. researchgate.net Such advanced formulations are invaluable tools for dissecting its mechanism of action with greater accuracy.
Elucidation of Complex Intermolecular Interactions and Binding Affinities
A deeper understanding of this compound's biological function requires a quantitative characterization of its interactions with molecular targets. The amphiphilic structure of saponins dictates their behavior at interfaces and their tendency to self-assemble into micelles above a critical concentration. mdpi.com These properties are central to their interactions with other molecules, including membrane lipids, proteins, and polysaccharides. mdpi.com
Future studies should focus on quantifying the binding affinities and kinetics of these interactions. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can provide precise data on the strength and specificity of the binding between this compound and its putative targets. This information is crucial for understanding the structure-activity relationship and for validating the biological relevance of any identified targets. nih.gov Elucidating these complex intermolecular forces will provide a mechanistic foundation for its observed biological effects and guide further molecular investigations.
Integration of Omics Technologies (e.g., transcriptomics, proteomics) for Systems Biology Insights
To capture a holistic view of the cellular response to this compound, the integration of "omics" technologies is an essential future direction. Transcriptomics (RNA-seq) and proteomics can provide a comprehensive, system-wide map of the changes in gene and protein expression following treatment with the compound. mdpi.comresearchgate.net
By applying transcriptomics, researchers can identify entire networks of genes whose expression is up- or downregulated by this compound, offering clues into the broader cellular processes it affects, such as cell proliferation, apoptosis, or stress responses. mdpi.com Complementary proteomic analyses can then confirm whether these changes in gene expression translate to altered protein levels and can also identify post-translational modifications that regulate protein function. researchgate.net This systems biology approach can reveal novel, unanticipated pathways and targets of this compound, moving beyond a single-target hypothesis and providing a more complete picture of its cellular mechanism of action.
Methodological Advancements in Saponin (B1150181) Research and Characterization
Continued progress in the study of this compound and other saponins is intrinsically linked to advancements in analytical methodologies. The structural complexity and diversity of saponins make their extraction, separation, and characterization exceptionally challenging. nih.gov
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and quantification of saponins. eurofins.in However, coupling HPLC with advanced detection methods has significantly enhanced analytical power. Techniques like HPLC-Mass Spectrometry (HPLC-MS) and tandem MS (MS/MS) are invaluable for both qualitative and quantitative analysis, allowing for the sensitive detection and structural elucidation of saponins in complex mixtures. nih.govnih.govmdpi.com For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.govmdpi.com Furthermore, the development of greener and more efficient extraction techniques, such as ultrasound-assisted and microwave-assisted extraction, allows for higher yields and better preservation of these bioactive compounds. mdpi.com The application of these cutting-edge analytical methods is critical for ensuring the quality and purity of this compound used in biological studies and for discovering novel, related saponin structures. mdpi.com
Below is an interactive table summarizing key analytical techniques used in saponin research.
| Analytical Technique | Application in Saponin Research | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual saponins from complex extracts. eurofins.in | High resolution and reproducibility; widely applicable for quantitative analysis. mdpi.com |
| Mass Spectrometry (MS) | Determination of molecular weight and structural characterization of saponins. creative-proteomics.com | High sensitivity, enabling detection of low-abundance compounds; provides structural information through fragmentation patterns (MS/MS). nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive elucidation of the complex 3D structure of purified saponins. mdpi.com | Provides detailed information on the aglycone and sugar moieties and their linkages, which is crucial for identifying new structures. nih.gov |
| HPLC-MS/MS | A hyphenated technique for sensitive and specific identification and quantification of saponins in complex matrices. mdpi.com | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of the sapogenin (aglycone) part of the saponin after hydrolysis and derivatization. nih.gov | Effective for analyzing the less volatile aglycone structures. nih.gov |
| Near-Infrared Spectroscopy (NIRS) | Rapid, non-destructive quantitative analysis of saponins in raw materials and preparations. mdpi.com | Simple, fast, and requires minimal sample preparation. mdpi.com |
Q & A
Basic: How can I identify novel research questions on Schidigerasaponin F1's bioactivity?
Methodological Answer:
- Literature Review & Gap Analysis : Conduct a systematic review of existing studies (e.g., cytotoxicity, anti-inflammatory effects) to identify under-explored mechanisms or conflicting results. Use databases like PubMed and Scopus with keywords like "this compound AND [specific pathway/target]."
- FINERMAPS Framework : Ensure questions are F easible (access to analytical tools), I nteresting (novelty in saponin pharmacology), N ovel (unexplored molecular targets), E thical (if using animal models), R elevant (therapeutic potential), and M easurable (quantitative endpoints) .
- Example : "Does this compound modulate NLRP3 inflammasome activation in macrophage models, and what are the dose-dependent effects?"
Basic: What experimental design considerations are crucial for studying this compound's mechanisms?
Methodological Answer:
- Controls : Include positive/negative controls (e.g., known inflammasome inhibitors) and solvent controls (e.g., DMSO) to isolate compound-specific effects.
- Dose Optimization : Perform preliminary dose-response assays (e.g., 1–100 µM) to determine IC50/EC50 values using assays like MTT or flow cytometry .
- Model Systems : Validate cell lines (e.g., RAW 264.7 macrophages) for target expression (e.g., NLRP3 via Western blot) before large-scale experiments .
- Replication : Triplicate experiments with independent biological replicates to ensure statistical power .
Advanced: How can I resolve contradictions in this compound's pharmacological data across studies?
Methodological Answer:
- Meta-Analysis : Pool data from studies with comparable methodologies (e.g., similar cell lines, doses) and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables .
- Methodological Audits : Compare extraction protocols (e.g., column chromatography vs. HPLC purity), solvent stability (e.g., aqueous vs. ethanol), and assay conditions (e.g., serum-free media interference) .
- Cross-Validation : Use orthogonal assays (e.g., ELISA for cytokine release and qPCR for gene expression) to confirm target engagement .
Advanced: What advanced methodologies can improve the isolation and structural characterization of this compound?
Methodological Answer:
- Chromatography : Optimize HPLC-DAD/ELSD parameters (C18 columns, acetonitrile/water gradients) for purity assessment (>95%) .
- Spectroscopy : Combine NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) for unambiguous structural elucidation, particularly for glycosidic linkages .
- Crystallography : Attempt single-crystal X-ray diffraction if sufficient compound is available, though saponins often require co-crystallization agents .
Basic: How should I structure a research paper on this compound to meet journal standards?
Methodological Answer:
- Introduction : Link gaps in saponin research (e.g., limited in vivo toxicity data) to your hypothesis .
- Methods : Detail extraction protocols, analytical conditions (HPLC gradients), and statistical tests (ANOVA with Tukey post-hoc) for reproducibility .
- Results : Use processed data tables (mean ± SEM) in the main text; raw datasets in supplements .
- Discussion : Contrast findings with prior studies (e.g., "Unlike ginsenosides, this compound exhibits biphasic dose-response in apoptosis assays") and propose validation steps (e.g., knock-out models) .
Advanced: How can I optimize this compound's bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Pharmacokinetics : Conduct pilot studies in rodents with LC-MS/MS quantification of plasma/tissue levels at staggered timepoints (0–24 hrs) .
- Metabolite Screening : Use UPLC-QTOF-MS to identify phase I/II metabolites in liver microsomes, which may explain low bioavailability .
Basic: What statistical approaches are appropriate for analyzing this compound's dose-response data?
Methodological Answer:
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 .
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude technical anomalies .
- Multivariate Analysis : Use PCA or clustering (e.g., heatmaps) for multi-omics datasets (transcriptomics + metabolomics) .
Advanced: How can I integrate multi-omics approaches to study this compound's polypharmacology?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cells (e.g., 10 µM for 24 hrs) and analyze DEGs via KEGG/GO enrichment .
- Proteomics : Use TMT labeling and LC-MS/MS to quantify protein expression changes (e.g., NF-κB pathway regulators) .
- Network Pharmacology : Build compound-target-disease networks using tools like STITCH or Cytoscape to predict off-target effects .
Basic: How do I ensure reproducibility in this compound experiments?
Methodological Answer:
- Protocol Standardization : Document batch-to-batch variability (e.g., HPLC chromatograms) and storage conditions (-80°C vs. lyophilization) .
- Reagent Validation : Certify cell line authenticity (STR profiling) and antibody specificity (siRNA knockdown controls) .
- Data Transparency : Share raw images (e.g., Western blots), statistical scripts (R/Python), and compound spectra in public repositories .
Advanced: What strategies can validate this compound's in silico-predicted targets experimentally?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to prioritize high-affinity targets (e.g., COX-2, AKT1) and validate via SPR or ITC binding assays .
- CRISPR Interference : Knock down predicted targets (e.g., CASP1) in cellular models to assess rescue effects .
- Biomarker Profiling : Measure downstream metabolites (e.g., prostaglandins for COX-2 inhibition) via targeted metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
